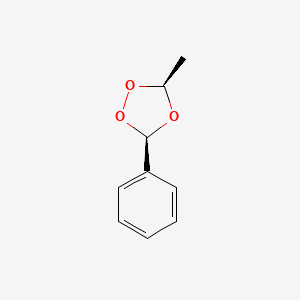
Buta-1,3-dien-2-yl(triethyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-dien-2-yl(triethyl)plumbane is an organolead compound that features a butadiene moiety bonded to a triethylplumbane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-dien-2-yl(triethyl)plumbane typically involves the reaction of butadiene derivatives with triethyllead compounds. One common method involves the transmetallation of β-allenyl silanes with tin tetrachloride, followed by reaction with triethyllead chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organometallic synthesis and large-scale chemical production can be applied to scale up the laboratory methods for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Buta-1,3-dien-2-yl(triethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The butadiene moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lead oxides, while substitution reactions can produce various substituted butadiene derivatives .
Applications De Recherche Scientifique
Buta-1,3-dien-2-yl(triethyl)plumbane has several scientific research applications, including:
Catalysis: It can act as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.
Chemical Research: It is used as a model compound to study the behavior of organolead compounds and their interactions with other chemicals.
Mécanisme D'action
The mechanism by which buta-1,3-dien-2-yl(triethyl)plumbane exerts its effects involves the interaction of the lead center with various molecular targets. The lead atom can coordinate with other atoms or molecules, facilitating reactions such as polymerization or catalysis. The butadiene moiety can also participate in conjugated systems, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to buta-1,3-dien-2-yl(triethyl)plumbane include:
Buta-1,3-dien-2-yl(triethyl)stannane: A tin analog with similar reactivity.
Buta-1,3-dien-2-yl(triethyl)germane: A germanium analog with comparable properties.
Uniqueness
This compound is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity compared to its tin and germanium counterparts. The lead center can engage in different coordination chemistry and redox behavior, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
26459-28-9 |
|---|---|
Formule moléculaire |
C10H20Pb |
Poids moléculaire |
347 g/mol |
Nom IUPAC |
buta-1,3-dien-2-yl(triethyl)plumbane |
InChI |
InChI=1S/C4H5.3C2H5.Pb/c1-3-4-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
Clé InChI |
TWSPFGIUQYIYIE-UHFFFAOYSA-N |
SMILES canonique |
CC[Pb](CC)(CC)C(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


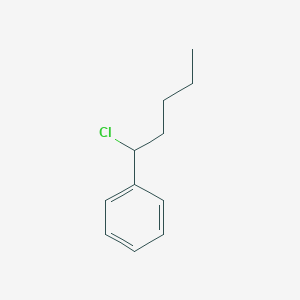

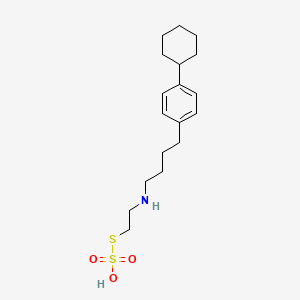

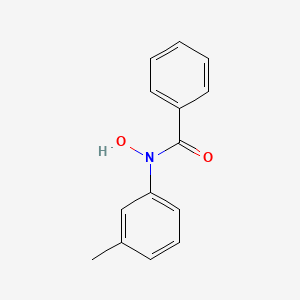
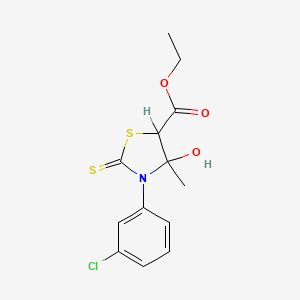




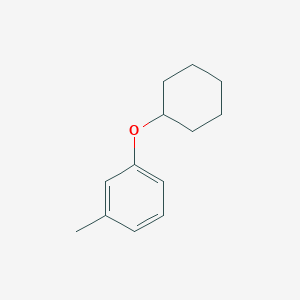

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
